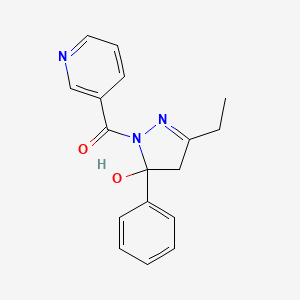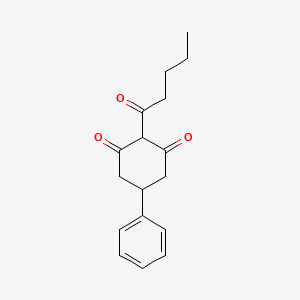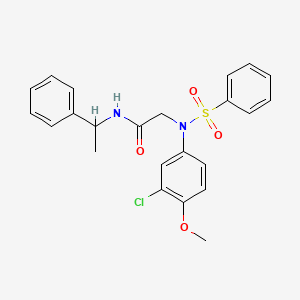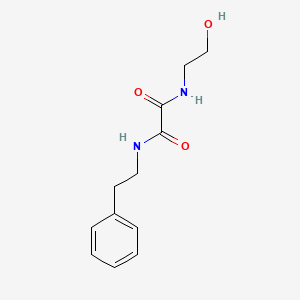![molecular formula C15H21BrN2O3 B5107850 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in vitro.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer and neuroprotective effects. It has also been shown to modulate the activity of certain signaling pathways, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, protect neurons from damage caused by oxidative stress, and reduce inflammation in vitro. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, which may contribute to its various effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is that it has been extensively studied, and its mechanism of action is relatively well understood. Additionally, this compound has a wide range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are many potential future directions for the study of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide. One possible direction is to further explore its potential as an anti-cancer agent, and to investigate its effects on different types of cancer cells. Another possible direction is to investigate its potential as a neuroprotective agent in vivo, and to explore its effects on different types of neurons. Additionally, this compound could be further studied for its potential as an anti-inflammatory agent, and its effects on different types of immune cells could be investigated. Finally, the off-target effects of this compound could be further explored, and strategies for minimizing these effects could be developed.
Méthodes De Synthèse
The synthesis method of 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with N-[3-(4-morpholinyl)propyl]amine to form 4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide. Finally, this compound is reacted with bromine to form 3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide.
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-20-14-4-3-12(11-13(14)16)15(19)17-5-2-6-18-7-9-21-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVFCIUJBGGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)

![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)
